N-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide
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Overview
Description
N-({3,5-DIOXO-4-AZATRICYCLO[5210(2),?]DEC-8-EN-4-YL}METHYL)-N-(4-METHOXYPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the norbornene series This compound is characterized by its unique tricyclic structure, which includes a furan ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}METHYL)-N-(4-METHOXYPHENYL)FURAN-2-CARBOXAMIDE typically involves the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione with various electrophiles . The structure of the isolated compounds is confirmed using IR and 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}METHYL)-N-(4-METHOXYPHENYL)FURAN-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include p-nitrophenyl azide, which is involved in the formation of aziridine rings . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as urea, carbamates, and carboxamides .
Scientific Research Applications
N-({3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}METHYL)-N-(4-METHOXYPHENYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N-({3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}METHYL)-N-(4-METHOXYPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)acetic acid
- (3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)carboxylic acids
Uniqueness
N-({3,5-DIOXO-4-AZATRICYCLO[5.2.1.0(2),?]DEC-8-EN-4-YL}METHYL)-N-(4-METHOXYPHENYL)FURAN-2-CARBOXAMIDE stands out due to its specific combination of a tricyclic structure with a furan ring and a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H20N2O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C22H20N2O5/c1-28-16-8-6-15(7-9-16)23(20(25)17-3-2-10-29-17)12-24-21(26)18-13-4-5-14(11-13)19(18)22(24)27/h2-10,13-14,18-19H,11-12H2,1H3 |
InChI Key |
RCPCFGLABKSTLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CN2C(=O)C3C4CC(C3C2=O)C=C4)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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